Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate
Overview
Description
Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate is a compound that features a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety
Preparation Methods
The synthesis of tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method includes the reaction of tert-butyl carbamate with appropriate amino acid derivatives under controlled conditions. Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate has several scientific research applications:
Chemistry: It is used as a reactant in the preparation of selective inhibitors and other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Tert-butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate can be compared with other similar compounds such as:
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: This compound has a similar structure but differs in the position of the oxo group.
tert-Butyl carbamate: A simpler compound that serves as a precursor in the synthesis of more complex derivatives. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)12-11(4,5)8(14)13(6)16-7/h1-7H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIPRJRSUDUZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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